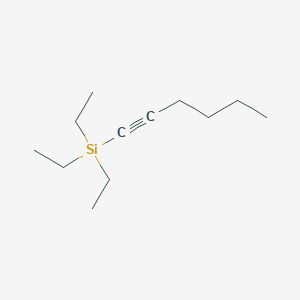
Silane, triethyl-1-hexynyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, triethyl-1-hexynyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one 1-hexynyl group. This compound is notable for its unique reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Silane, triethyl-1-hexynyl- typically involves the reaction of triethylsilane with 1-hexyne under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the addition of the 1-hexynyl group to the silicon atom. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of Silane, triethyl-1-hexynyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient and cost-effective production. The scalability of the process allows for the consistent supply of this compound for various applications .
化学反应分析
Types of Reactions: Silane, triethyl-1-hexynyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent, transferring hydrogen atoms to other molecules.
Substitution: The 1-hexynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols can react with Silane, triethyl-1-hexynyl- under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and hydrogenated products.
Substitution: Substituted silanes with various functional groups.
科学研究应用
Chemistry: Silane, triethyl-1-hexynyl- is widely used as a reagent in organic synthesis. Its ability to participate in hydrosilylation reactions makes it valuable for the synthesis of complex organic molecules. It is also used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, Silane, triethyl-1-hexynyl- is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems, where its unique chemical properties can be harnessed to improve the stability and efficacy of therapeutic agents .
Industry: The compound finds applications in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it ideal for use in construction, automotive, and electronics industries .
作用机制
Mechanism: The mechanism by which Silane, triethyl-1-hexynyl- exerts its effects is primarily through the reactivity of the silicon-hydrogen (Si-H) bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The presence of the 1-hexynyl group also allows for unique interactions with other chemical species, enabling a wide range of chemical transformations .
Molecular Targets and Pathways: The compound targets various functional groups in organic molecules, including carbonyls, nitriles, and imines. The pathways involved in its reactions often include hydrosilylation, reduction, and substitution mechanisms .
相似化合物的比较
Triethylsilane: Similar in structure but lacks the 1-hexynyl group, making it less versatile in certain reactions.
Trimethylsilane: Contains three methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Triphenylsilane: Features three phenyl groups, which significantly alter its chemical properties and uses.
Uniqueness: Silane, triethyl-1-hexynyl- stands out due to the presence of the 1-hexynyl group, which imparts unique reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations that other silanes cannot achieve .
属性
CAS 编号 |
21693-13-0 |
|---|---|
分子式 |
C12H24Si |
分子量 |
196.40 g/mol |
IUPAC 名称 |
triethyl(hex-1-ynyl)silane |
InChI |
InChI=1S/C12H24Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-10H2,1-4H3 |
InChI 键 |
DIPZDJYTPINYEZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#C[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















